Secosterol-A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H46O3 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
2-[(1R,4S,5S,7aR)-5-[(1R,4S)-4-hydroxy-1-methyl-2-oxocyclohexyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetaldehyde |
InChI |
InChI=1S/C27H46O3/c1-18(2)7-6-8-19(3)22-9-10-23-21(13-16-28)24(12-15-26(22,23)4)27(5)14-11-20(29)17-25(27)30/h16,18-24,29H,6-15,17H2,1-5H3/t19-,20+,21+,22-,23?,24+,26-,27-/m1/s1 |
InChI Key |
YAKOGNWFSAFQBB-CGPSQUAXSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CC[C@@H]([C@H]2CC=O)[C@]3(CC[C@@H](CC3=O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC(C2CC=O)C3(CCC(CC3=O)O)C)C |
Synonyms |
atheronal-A |
Origin of Product |
United States |
Mechanistic Pathways of Secosterol a Formation
Non-Enzymatic Oxidation Pathways of Cholesterol
Secosterol-A, or 3β-hydroxy-5-oxo-5,6-secocholestan-6-al, is an oxidized derivative of cholesterol formed through non-enzymatic processes. tandfonline.comresearchgate.net These pathways involve the interaction of cholesterol with reactive oxygen species (ROS), specifically ozone and singlet oxygen, leading to the cleavage of the B-ring of the sterol molecule. researchgate.net While initially considered a unique marker for ozone-mediated oxidation, it is now understood that this compound can also be generated through other non-enzymatic routes, although the relative yields differ significantly. researchgate.net
Ozone-Mediated Cholesterol Oxidation
The reaction between ozone (O₃) and cholesterol is a primary non-enzymatic pathway for the generation of this compound. wikipedia.org This process, known as ozonolysis, targets the C5-C6 double bond in the B-ring of the cholesterol molecule. researchgate.net
Ozone-mediated oxidation of cholesterol exhibits a high degree of specificity, yielding this compound as the major product. wikipedia.orgnih.gov The reaction proceeds rapidly at the double bond to form an unstable 1,2,3-trioxolane intermediate. researchgate.net This intermediate then decomposes, resulting in the cleavage of the B-ring and the formation of this compound. This aldehyde can subsequently undergo an intramolecular aldol (B89426) reaction to form its more stable isomer, Secosterol-B (3β-hydroxy-5β-hydroxy-B-norcholestane-6β-carboxaldehyde). wikipedia.org
While other oxidation pathways can produce secosterols, the dominant formation of this compound is considered a characteristic chemical signature of an ozone-mediated reaction. nih.govnih.gov In aqueous buffer systems and in cultures of activated neutrophils, this compound is the predominant species formed from cholesterol ozonolysis. tandfonline.comnih.govresearchgate.net The ratio of this compound to Secosterol-B has been proposed as a way to distinguish between ozone-dependent and other oxidation pathways, as the latter tend to produce significantly more Secosterol-B. nih.govresearchgate.net
This compound can also be generated from the ozonolysis of cholesterol esters, which are the primary forms of cholesterol transported in human low-density lipoprotein (LDL). nih.govnih.gov When cholesterol esters with saturated fatty acids, such as cholesteryl palmitate, are exposed to ozone, they yield the corresponding palmitoyl (B13399708) ester of this compound. nih.govnih.gov
In cases where the esterified fatty acid is unsaturated, such as in cholesteryl oleate (B1233923) or cholesteryl linoleate, ozonolysis initially targets the double bond in the fatty acid chain, forming products like 9-oxononanoyl cholesterol (9-ONC). nih.gov Further oxidation of this intermediate by ozone then leads to the formation of 9-oxononanoyl this compound (9-ON-secoA) and its aldolized product, 9-oxononanoyl Secosterol-B. nih.govnih.gov
Specificity of Ozone in this compound Generation
Singlet Oxygen-Initiated Cholesterol Oxidation
This compound can also be formed as a byproduct of cholesterol oxidation initiated by singlet oxygen (¹O₂), a non-radical reactive oxygen species. researchgate.net However, in this pathway, this compound is typically a minor product compared to its isomer, Secosterol-B. tandfonline.comnih.gov
The reaction of singlet oxygen with cholesterol proceeds via an "ene" reaction, primarily yielding cholesterol-5α-hydroperoxide (Ch-5α-OOH) as the major product. researchgate.netnih.govmdpi.com Minor amounts of other hydroperoxides, such as 6α- and 6β-hydroperoxides, are also formed. mdpi.comresearchgate.net These cholesterol hydroperoxides are key intermediates in this pathway. researchgate.netmdpi.com It has been suggested that primary amines, such as the amino acid lysine (B10760008), may catalyze the conversion of Ch-5α-OOH into secosterols. researchgate.netresearchgate.net This proposed mechanism involves the cyclization of the hydroperoxide to an unstable dioxetane intermediate, which then decomposes to form the secosterol aldehydes. researchgate.netresearchgate.net
The primary mechanism for the formation of secosterols from cholesterol hydroperoxides is the Hock cleavage. researchgate.netmdpi.com This is an acid-catalyzed fragmentation of the allylic hydroperoxide. nih.govmdpi.com When Ch-5α-OOH undergoes Hock cleavage, it rearranges and fragments to yield secosterols. nih.govacs.org Research has shown that under these conditions, the reaction predominantly forms Secosterol-B, with only minor amounts of this compound being produced. nih.govnih.gov This contrasts sharply with the ozone-mediated pathway, where this compound is the main product. nih.gov Therefore, while the Hock cleavage of cholesterol hydroperoxides represents an ozone-free pathway to secosterols, it is not the primary route for the generation of this compound. nih.gov
Role of Cholesterol Hydroperoxide Intermediates
Free Radical-Dependent Formation
The autoxidation of cholesterol can proceed via a free radical chain reaction, known as Type I autoxidation. nih.gov This process is initiated by the abstraction of a hydrogen atom from cholesterol, leading to the formation of a cholesterol radical. This radical then reacts with molecular oxygen to form a peroxyl radical (LOO•). The propagation phase of this chain reaction involves the abstraction of a hydrogen atom from another non-oxidized molecule by the peroxyl radical, generating a lipid hydroperoxide and a new radical, thus continuing the cycle. nih.gov This free radical cascade can lead to the formation of a variety of oxysterols, including aldehydes like this compound. researchgate.net The fragmentation of cholesterol hydroperoxides, such as C5α-OOH and C6β-OOH, which can be formed during free radical oxidation, can also yield this compound through a process known as Hock fragmentation. mdpi.com
Biologically Relevant this compound Genesis Systems
In biological systems, the formation of this compound is intricately linked to cellular processes that generate reactive oxidants, particularly in the context of inflammation.
Reactive Oxygen Species Cascade Contributions
A key proposed pathway for in vivo this compound formation involves a cascade of reactive oxygen species (ROS). nih.gov This cascade begins with the generation of superoxide (B77818) anions (O₂⁻•) by activated neutrophils. nih.govtandfonline.com Superoxide then undergoes dismutation to form hydrogen peroxide (H₂O₂). nih.gov In the presence of the enzyme myeloperoxidase (MPO), H₂O₂ is converted to hypochlorous acid (HOCl). nih.govtandfonline.com The reaction between HOCl and H₂O₂ can then generate singlet oxygen (¹O₂). nih.gov It has been proposed that this singlet oxygen, particularly in an antibody-catalyzed water oxidation pathway, can lead to the formation of an ozone-like oxidant that reacts with cholesterol to produce this compound. nih.govtandfonline.com However, it is important to note that this compound can also be formed through ozone-independent pathways involving singlet oxygen directly. nih.govresearchgate.net
Myeloperoxidase-Dependent Mechanisms in Activated Cells
The enzyme myeloperoxidase (MPO), found abundantly in neutrophils, plays a crucial role in the formation of this compound in activated inflammatory cells. nih.govresearchgate.net Studies have shown that activated neutrophil-like cells can produce this compound through an MPO-dependent mechanism. nih.govnih.gov The MPO-H₂O₂-Cl⁻ system generates reactive oxidants, including hypochlorous acid, which can lead to the formation of this compound. nih.govnih.gov The formation of this compound was found to be diminished in cultures of activated neutrophils from MPO-deficient mice, further underscoring the importance of this enzyme in its generation during an inflammatory response. researchgate.netnih.gov While the precise oxidant generated by the MPO system that leads to this compound is still under investigation, evidence points towards the involvement of an ozone-like oxidant or singlet oxygen. researchgate.netnih.gov
In Vivo Formation and Detection Considerations
This compound has been detected in various biological samples, suggesting its formation in vivo. nih.govjst.go.jp Elevated levels have been found in human atherosclerotic plaques and brain tissues from patients with neurodegenerative diseases like Alzheimer's and Lewy body dementia. nih.govjst.go.jptandfonline.com The detection of this compound in biological matrices often requires sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), frequently after derivatization to enhance detection. researchgate.nettandfonline.com For instance, derivatizing agents like 1-pyrenebutyric hydrazine (B178648) (PBH) and 2-hydrazino-1-methylpyridine (HMP) have been used for fluorescent and mass spectrometric detection, respectively. researchgate.net
The concentration of this compound can vary significantly between species and tissues. For example, in C57BL/6J mice, plasma levels were found to be 1.4 ± 0.7 nM, while in the brain, liver, and lung, the levels were 10.4 ± 16.3 pmol/g, 34.1 ± 21.6 pmol/g, and 29.1 ± 1.3 pmol/g, respectively. nih.gov In human plasma, the levels of this compound were found to be 23.6 ± 16.6 nM. nih.gov It is important to consider that this compound is a reactive and unstable compound, which can make its detection and accurate quantification challenging. tandfonline.comtandfonline.com It can rapidly form adducts with proteins, which may lead to an underestimation of its free form in tissues. nih.gov
| Biological Matrix | Species | Concentration of this compound |
| Plasma | Human | 23.6 ± 16.6 nM nih.gov |
| Plasma | Mouse (C57BL/6J) | 1.4 ± 0.7 nM nih.gov |
| Brain | Mouse (C57BL/6J) | 10.4 ± 16.3 pmol/g nih.gov |
| Liver | Mouse (C57BL/6J) | 34.1 ± 21.6 pmol/g nih.gov |
| Lung | Mouse (C57BL/6J) | 29.1 ± 1.3 pmol/g nih.gov |
| Brain | Rat | ~100 pg/mg (240 pmol/g) tandfonline.com |
| This table presents a summary of reported concentrations of this compound in various biological samples. |
Interconversion Dynamics with Secosterol-B
This compound exists in a dynamic equilibrium with its intramolecular aldolization product, Secosterol-B (3β-hydroxy-5β-hydroxy-B-norcholestane-6β-carboxaldehyde). nih.govwikipedia.org this compound is unstable in physiological aqueous conditions and can readily convert to Secosterol-B. nih.govtandfonline.com This conversion is an important consideration in biological systems, as the ratio of this compound to Secosterol-B has been proposed as a potential indicator of the underlying oxidative pathway. nih.gov
Ozonolysis of cholesterol primarily yields this compound, whereas the reaction of cholesterol with singlet oxygen tends to produce Secosterol-B as the major product, with this compound being a minor component. nih.govresearchgate.net The conversion of this compound to Secosterol-B can be catalyzed under physiological conditions. researchgate.net In studies using culture medium containing fetal bovine serum (FBS), added this compound was rapidly converted to Secosterol-B and its oxidized form, secoA-COOH. nih.gov Conversely, no conversion of Secosterol-B back to this compound was detected under these conditions. researchgate.net This unidirectional conversion in biological media suggests that Secosterol-B may be the more stable and predominant form detected in many biological samples. researchgate.net
| Condition | Initial Compound | Resulting Compounds after 3h Incubation |
| FBS-free medium | This compound | ~40% this compound, ~40% Secosterol-B, ~20% secoA-COOH nih.gov |
| Medium with 10% FBS | This compound | Almost all converted to Secosterol-B and other products nih.gov |
| Medium with or without FBS | Secosterol-B | Relatively stable, ~30% converted to secoB-COOH, no conversion to this compound researchgate.netnih.gov |
| This table summarizes the stability and interconversion of this compound and Secosterol-B in culture media. |
Metabolic Transformations and Degradation Research
Formation of Oxidized Secosterol-A Derivatives
This compound is a reactive aldehyde that can undergo further metabolic changes, including oxidation and dehydration, leading to the formation of new derivatives with distinct chemical properties.
In physiological aqueous environments, this compound (3β-hydroxy-5-oxo-5,6-secocholestan-6-al) is known to be unstable. tandfonline.com It can be readily converted into its aldolization product, Secosterol-B (3β-hydroxy-5β-hydroxy-B-norcholestane-6β-carboxaldehyde). tandfonline.comnih.gov Both of these secosterol aldehydes can be further oxidized to form their corresponding carboxylic acids. nih.govjst.go.jp
Specifically, this compound is oxidized to 3β-hydroxy-5-oxo-secocholestan-6-oic acid (Seco-A-COOH), and Secosterol-B is oxidized to 3β-hydroxy-5β-hydroxy-B-norcholestane-6-oic acid (Seco-B-COOH). tandfonline.comnih.govresearchgate.net This conversion has been observed in cell culture media and is presumed to occur in vivo as well. tandfonline.comnih.govresearchgate.net
One study investigating the stability of this compound in a culture medium containing fetal bovine serum (FBS) found a rapid conversion. A significant portion of this compound was immediately transformed into Secosterol-B, with smaller amounts converting to the oxidized carboxylic acid forms. researchgate.net In the absence of FBS, the degradation of this compound was slower, but the formation of SecoA-COOH was still observed. researchgate.net
| Condition | Unchanged this compound | Secosterol-B | SecoA-COOH | SecoB-COOH | Time Point |
|---|---|---|---|---|---|
| With FBS | ~0% | 60-80% | 18% | 3% | Immediate |
| Without FBS | ~40% | ~38% | ~17% | Not Reported | 3 hours |
Beyond oxidation, secosterols can undergo dehydration to form reactive intermediates. nih.gov It has been proposed that this compound, Secosterol-B, and even Seco-A-COOH can be dehydrated, creating an α,β-unsaturated carbonyl group. nih.govresearchgate.net This structure functions as a Michael acceptor, a chemical entity that is susceptible to attack by nucleophiles. nih.govresearchgate.net
The formation of these dehydrated products is significant because it provides an alternative mechanism for protein modification, beyond the reaction of the aldehyde group with lysine (B10760008) residues to form Schiff bases. nih.govacs.org The electrophilic nature of the dehydrated secosterols makes them capable of forming covalent adducts with other nucleophilic amino acid residues, such as histidine. nih.govacs.orgmdpi.com Studies have shown that dehydrated this compound or Secosterol-B are promising candidates for forming protein adducts via covalent binding to histidine residues. nih.govresearchgate.net This reactivity of dehydrated secosterols highlights that the initial compound introduced into a biological system may convert into other electrophilic species that are ultimately responsible for adduction. acs.org
Generation of Seco-A-COOH and Seco-B-COOH
General Sterol Degradation Pathways Relevant to Secosterol Structures
The fundamental secosterol structure, characterized by a cleaved steroid ring, is a feature of well-established microbial degradation pathways.
A primary pathway for the bacterial breakdown of steroids under aerobic conditions is the 9,10-seco pathway. mdpi.comresearchgate.net This catabolic route is employed by various bacteria, including species of Actinobacteria and Proteobacteria, to mineralize steroid compounds like cholesterol and testosterone. mdpi.comasm.orgasm.org
The degradation process involves an oxygen-dependent opening of the steroid nucleus between carbons 9 and 10, which ruptures the B-ring and creates a 9,10-secosteroid intermediate. researchgate.netasm.orgresearchgate.net This is followed by the hydrolytic cleavage of rings A and B. researchgate.netasm.org In Actinobacteria, the degradation of the side chain can happen concurrently with the opening of the rings. researchgate.netasm.org The pathway has been extensively studied in organisms such as Rhodococcus jostii and Mycobacterium tuberculosis. asm.org This bacterial pathway is ecologically significant for biomass decomposition in natural environments and for the removal of steroid pollutants. asm.org
The cleavage of the sterol side chain is a fundamental step in the metabolism of these molecules in both mammals and microbes. nih.govoup.com
In vertebrates, the initial and rate-limiting step of steroid hormone synthesis is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the mitochondrial enzyme CYP11A1, also known as P450scc (cytochrome P450 side-chain cleavage). nih.govwikipedia.org This process involves three sequential oxidation reactions on the cholesterol side chain: two hydroxylations at positions C22 and C20, followed by the cleavage of the bond between these two carbons. nih.govwikipedia.orguniprot.org This releases the C21 steroid pregnenolone and isocaproic aldehyde. nih.gov
In microbial degradation, the sterol side chain is typically cleaved through a series of reactions resembling β-oxidation of fatty acids. oup.comoup.com In some bacteria, this process is initiated by an ω-oxidation of the terminal methyl group of the side chain. oup.com The complete removal of the side chain from a molecule like sitosterol (B1666911) involves multiple enzymatic steps and results in the formation of metabolites such as propionyl-CoA and acetyl-CoA. oup.comoup.com
Molecular Mechanisms of Secosterol a Bioactivity
Protein Adduction and Covalent Modification
The covalent modification of proteins by Secosterol-A is a key aspect of its bioactivity. This process, known as protein adduction, involves the formation of stable bonds between the secosterol molecule and the protein. These modifications can occur through several chemical reactions, primarily involving the aldehyde group of this compound.
Michael Addition to Protein Nucleophilic Sites
While Schiff base formation is a prominent mechanism, evidence also suggests that this compound can participate in Michael addition reactions with nucleophilic sites on proteins. nih.govjst.go.jpnih.govjst.go.jp This reaction is facilitated by the dehydration of this compound, which forms an α,β-unsaturated carbonyl group, a Michael acceptor. nih.govnih.gov This reactive species can then be attacked by nucleophilic amino acid residues on proteins. researchgate.netresearchgate.net This expands the range of potential protein targets for this compound beyond those with accessible primary amino groups.
Consequential Alterations in Protein Secondary Structure
The covalent adduction of this compound to proteins can lead to significant changes in their secondary structure. nih.gov Studies have demonstrated that modification by secosterols can induce an increase in β-sheet content at the expense of α-helical structures. aston.ac.ukportlandpress.com This shift in conformation can lead to protein misfolding and aggregation. aston.ac.ukportlandpress.comnih.gov For instance, the interaction of this compound with certain proteins has been shown to promote the formation of amyloid-like structures. portlandpress.com These structural alterations are a direct consequence of the covalent modifications and the introduction of the bulky, hydrophobic secosterol moiety, which can disrupt the native folding of the protein.
Functional Modulation of Cellular Proteins
The structural changes induced by this compound adduction translate into significant modulation of the biological function of the target proteins. This can manifest as either inhibition or alteration of the protein's normal activity.
Inhibition of Nitric Oxide Synthase Isoforms
This compound has been identified as a potent inhibitor of specific isoforms of nitric oxide synthase (NOS). nih.govnih.gov Research has shown that this compound selectively inhibits the neuronal (nNOS) and endothelial (eNOS) isoforms of the enzyme, while having no significant effect on the inducible isoform (iNOS). nih.govnih.gov The proposed mechanism for this inhibition is the formation of Schiff base adducts with lysine (B10760008) residues located within the calmodulin-binding regions of nNOS and eNOS, which are absent in iNOS. researcher.lifenih.gov The IC50 values for the inhibition of nNOS and eNOS by this compound have been reported to be 22 ± 1 µM and 50 ± 5 µM, respectively. nih.gov
| NOS Isoform | Effect of this compound | IC50 Value (µM) |
| Neuronal (nNOS) | Inhibition | 22 ± 1 |
| Endothelial (eNOS) | Inhibition | 50 ± 5 |
| Inducible (iNOS) | No significant effect | Not applicable |
Alteration of Apolipoprotein Structure and Function (e.g., apoB-100, ApoC-II)
This compound has been shown to modify apolipoproteins, which are key proteins in lipid transport and metabolism. nih.govtandfonline.com Incubation of low-density lipoprotein (LDL) with this compound leads to time-dependent changes in the circular dichroism spectra of apolipoprotein B-100 (apoB-100), indicating an altered secondary structure. nih.gov This modification of apoB-100 is associated with increased atherogenicity. nih.govtandfonline.com
Furthermore, this compound can covalently modify apolipoprotein C-II (ApoC-II), a cofactor for lipoprotein lipase. nih.govtandfonline.com this compound has been observed to randomly modify the lysine residues of ApoC-II. nih.gov This modification can accelerate the polymerization of ApoC-II, a process linked to amyloidogenesis. nih.govtandfonline.com
| Apolipoprotein | Effect of this compound Modification | Consequence |
| apoB-100 | Altered secondary structure | Increased atherogenicity |
| ApoC-II | Random modification of lysine residues | Accelerated polymerization, potential for amyloidogenesis |
Interaction with Phosphatidylethanolamine (B1630911) and Phosphatidylserine (B164497)
Secosterols have been demonstrated to interact with specific phospholipids (B1166683) in cell membranes, namely phosphatidylethanolamine (PE) and phosphatidylserine (PS). tandfonline.comniph.go.jp This interaction occurs via the formation of a Schiff base between the aldehyde group of the secosterol and the primary amine group of these phospholipids. tandfonline.comniph.go.jp This covalent binding can reduce the biophysical stability of the membrane, which may be associated with various pathogenic insults. tandfonline.comniph.go.jp
Intracellular Signaling Pathway Perturbations
This compound has been shown to disrupt several key intracellular signaling pathways, leading to cellular dysfunction and death.
Reactive Oxygen Species-Dependent Cellular Responses
This compound can induce cellular responses that are dependent on the generation of reactive oxygen species (ROS). tandfonline.comresearchgate.net For instance, in hypothalamic neuron GT1-7 cells, this compound-induced apoptosis is linked to an increase in ROS. tandfonline.comnih.gov The generation of ROS is a crucial step that can lead to mitochondrial dysfunction and the activation of apoptotic pathways. researchgate.netresearchgate.net The production of ROS can be inhibited by antioxidants, which in turn can prevent cell death induced by this compound. researchgate.net
Mitogen-Activated Protein Kinase Pathway Modulation
The mitogen-activated protein kinase (MAPK) pathway is another target of this compound. tandfonline.com In hepatocarcinoma cells (HepG2 and Huh7), secosterols have been shown to modulate the stress-activated MAPK pathways. tandfonline.comnih.govtandfonline.com This modulation can contribute to the cytotoxic effects of this compound. nih.gov The phosphorylation of MAPK is also linked to the regulation of myelin basic protein, suggesting a potential cross-talk between signaling pathways affected by secosterols. nih.gov
Caspase-Dependent and Mitochondrial Apoptosis Pathways
This compound is a potent inducer of apoptosis through pathways that are both caspase-dependent and involve the mitochondria. tandfonline.comnih.govresearchgate.net In cardiomyocyte H9c2 cells, this compound triggers cell death through the caspase-3/7-dependent pathway, as well as the mitochondrial and death receptor pathways. tandfonline.comnih.govresearchgate.net The process often involves the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and caspase-3. researchgate.net This cascade of events ultimately leads to the execution of apoptosis. scielo.org.arabcam.cnnih.gov
| Pathway | Effect of this compound | Affected Cell Types |
|---|---|---|
| Reactive Oxygen Species-Dependent Cellular Responses | Induces ROS generation, leading to apoptosis. tandfonline.comnih.govresearchgate.net | Hypothalamic neuron GT1-7 cells |
| Mitogen-Activated Protein Kinase (MAPK) Pathway | Modulates stress-activated MAPK pathways. tandfonline.comnih.govtandfonline.com | Hepatocarcinoma HepG2 and Huh7 cells |
| Caspase-Dependent and Mitochondrial Apoptosis | Activates caspase-3/7, mitochondrial, and death receptor pathways. tandfonline.comnih.govresearchgate.net | Cardiomyocyte H9c2 cells |
Advanced Analytical Methodologies for Secosterol a Research
Extraction and Purification Techniques from Biological Specimens
The initial and most critical step in the analysis of Secosterol-A from biological sources is its efficient extraction and purification. The primary goal is to isolate the target analyte from a complex mixture of lipids, proteins, and other interfering substances present in samples like plasma, tissues, or cells. mdpi.com
Commonly employed lipid extraction methods include the Bligh and Dyer or Folch procedures, which use a chloroform/methanol solvent system to separate lipids from other cellular components. lipidmaps.orgacs.org For instance, in studies involving cell cultures or plasma, samples are often mixed with a chloroform-methanol solution, sometimes containing isotopically labeled internal standards like 3,4-¹³C-secosterol-A, to ensure accurate quantification and account for extraction losses. nih.gov
Following the initial extraction, a purification or enrichment step is often necessary to remove substances that could interfere with subsequent analysis. mdpi.comresearchgate.net Solid-Phase Extraction (SPE) is a widely used technique for this purpose. mdpi.comresearchgate.net For example, silica (B1680970) or aminopropyl SPE cartridges can be used to fractionate the lipid extract. researchgate.net A typical SPE protocol might involve eluting nonpolar lipids like cholesteryl esters first with a nonpolar solvent (e.g., hexane), followed by the elution of the sterol fraction, including this compound, with a more polar solvent mixture, such as 30% isopropanol (B130326) in hexane. lipidmaps.org This step effectively concentrates the analyte and removes matrix components that could suppress ionization in mass spectrometry or co-elute during chromatography. mdpi.comresearchgate.net
In some protocols, saponification (alkaline hydrolysis) is performed on the lipid extracts. lipidmaps.orgmdpi.com This process cleaves steryl esters to yield free sterols, which can be important for assessing the total amount of a specific sterol. lipidmaps.org However, this step must be performed carefully to avoid degradation of the target analytes.
Derivatization Strategies for Enhanced Detection Sensitivity
Due to the low concentrations of this compound in biological samples and its poor ionization efficiency in mass spectrometry, chemical derivatization is a crucial strategy to improve detection sensitivity. nih.govresearchgate.net This process involves chemically modifying the this compound molecule, typically at its aldehyde functional group, to attach a tag that is more easily detected. nih.gov
Hydrazine-based reagents are highly effective for derivatizing aldehydes and ketones, like this compound, to form stable hydrazone derivatives. nih.govbiorxiv.org This approach has been widely adopted in sterol analysis to enhance detection by various methods. nih.gov The choice of reagent depends on the analytical platform being used (e.g., UV, fluorescence, or mass spectrometry). nih.gov
Dinitrophenylhydrazine (DNPH): One of the earliest reagents used, DNPH reacts with this compound to form a hydrazone that can be detected by HPLC with UV detection. It has been used to measure this compound levels in human atherosclerotic plaques. nih.gov
Dansyl Hydrazine (B178648) (DNSL): As a fluorescent reagent, DNSL provides significantly higher sensitivity than UV-absorbing tags like DNPH. nih.gov The resulting dansyl-hydrazone derivative of this compound can be detected by HPLC with a fluorescence detector or by LC-MS/MS, with a reported limit of detection (LOD) of 1 fmol. nih.govresearchgate.net
1-Pyrenebutyric Hydrazine (PBH): This is another fluorescent labeling reagent that offers sensitive detection for this compound, with an LOD of 10 fmol. nih.govresearchgate.net
Girard P (GP) Hydrazine: This reagent provides a permanent positive charge to the sterol molecule, which greatly enhances ionization efficiency for mass spectrometry analysis, a strategy known as enzyme-assisted derivatization for sterol analysis (EADSA) when combined with an initial enzymatic oxidation step for other sterols. researchgate.netpnas.org For oxo-sterols like this compound, the enzymatic step is not needed. researchgate.net GP derivatization has been successfully used to detect this compound in rat brain tissue by LC-MS. nih.govresearchgate.net
2-Hydrazino-1-methylpyridine (HMP): HMP is a highly sensitive derivatizing agent used for LC-ESI-MS/MS analysis. It has enabled the development of highly sensitive isotope dilution methods for this compound, achieving limits of detection as low as 10–50 amol. nih.govresearchgate.net
The following table summarizes the key hydrazine-based derivatizing reagents and their reported detection limits for this compound or similar compounds.
| Reagent Name | Abbreviation | Detection Method | Limit of Detection (LOD) |
| Dinitrophenylhydrazine | DNPH | HPLC-UV, LC-MS | Not specified, but less sensitive |
| Dansyl Hydrazine | DNSL | HPLC-Fluorescence, LC-MS/MS | 1 fmol |
| 1-Pyrenebutyric Hydrazine | PBH | HPLC-Fluorescence | 10 fmol |
| Girard P Hydrazine | GP | LC-MS/MS | 2.7 fmol |
| 2-Hydrazino-1-methylpyridine | HMP | LC-ESI-MS/MS | 10–50 amol |
Data sourced from nih.govresearchgate.net.
Fluorescent labeling is a powerful technique to increase the sensitivity and selectivity of detection in liquid chromatography. nih.gov The derivatization of amines or carbonyls with fluorescent tags is a common strategy in bioanalysis. sigmaaldrich.com For this compound, which contains a reactive aldehyde group, derivatization with fluorescent hydrazine reagents like Dansyl hydrazine (DNSL) or 1-pyrenebutyric hydrazine (PBH) is particularly effective. nih.govresearchgate.net
The process involves reacting the lipid extract containing this compound with the fluorescent hydrazine reagent. nih.gov The resulting fluorescent hydrazone derivative can then be readily separated by HPLC and detected with high sensitivity using a fluorescence detector. nih.govresearchgate.net This method allows for the quantification of this compound at very low concentrations, which would be undetectable by standard UV absorption. nih.govu-shizuoka-ken.ac.jp For example, a method using PBH derivatization followed by HPLC with fluorescence detection was developed specifically for the sensitive measurement of cholesterol aldehydes like this compound. researchgate.net
Hydrazine-Based Derivatizing Reagents (e.g., DNPH, DNSL, PBH, GP, HMP)
Chromatographic and Spectrometric Quantification Approaches
Following extraction and derivatization, the final analytical step involves the separation and quantification of this compound using advanced instrumental techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone methods for this purpose. nih.govnih.gov
HPLC is a robust technique for separating complex mixtures of molecules. mdpi.com For this compound analysis, Reversed-Phase HPLC (RP-HPLC) is most commonly employed. nih.govscielo.br In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, often a gradient mixture of solvents like methanol, acetonitrile, and water. lipidmaps.org
After derivatization with a UV-absorbing or fluorescent tag, the this compound derivative is injected into the HPLC system. nih.gov The separation is based on the hydrophobicity of the analytes; more hydrophobic molecules like the secosterol-hydrazone adducts have longer retention times. researchgate.net Detection is achieved using a UV detector (for DNPH derivatives) or a fluorescence detector (for DNSL or PBH derivatives), which provides enhanced sensitivity. nih.govresearchgate.net The amount of this compound in the original sample is quantified by comparing the peak area of its derivative to that of a known concentration of a standard. scielo.br
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroids and their metabolites due to its exceptional sensitivity and specificity. nih.govnih.gov This technique couples the powerful separation capabilities of HPLC with the precise detection and quantification abilities of mass spectrometry. creative-proteomics.com
For this compound analysis, lipid extracts, typically derivatized to improve ionization, are first separated by HPLC. nih.gov The eluent from the HPLC column is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. mdpi.com
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this mode, a specific ion corresponding to the derivatized this compound (the precursor ion) is selected and fragmented. The instrument then monitors for a specific, characteristic fragment ion. This precursor-to-fragment ion transition is unique to the target analyte, minimizing interference from other compounds in the matrix. researchgate.net For example, in the analysis of dansyl hydrazine derivatives of this compound in mouse plasma, the instrument monitors the transition of the precursor ion at m/z 666.5 to the fragment ion at m/z 170.2. researchgate.net The use of stable isotope-labeled internal standards (e.g., ¹³C-Secosterol-A) is crucial for the most accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.govnih.gov This isotope dilution LC-MS/MS approach is considered the most reliable method for determining the precise levels of this compound in complex biological samples. nih.gov
Application of Stable Isotope-Labeled Internal Standards for Quantification
The accurate quantification of this compound in biological matrices is frequently challenged by its inherent instability. To address this, stable isotope dilution mass spectrometry (SID-MS) has been established as a highly sensitive and reliable analytical approach. This method involves the use of a stable isotope-labeled version of this compound as an internal standard (IS).
A key development in this area is the synthesis and application of 3,4-¹³C-Secosterol-A. tandfonline.comtandfonline.comniph.go.jp This isotopically labeled standard exhibits nearly identical physicochemical properties to the endogenous this compound, allowing it to co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer. The use of such an internal standard is considered mandatory for the accurate analysis of the unstable this compound. tandfonline.comtandfonline.comniph.go.jp
The general workflow for quantification using this method involves:
Spiking the biological sample with a known amount of the stable isotope-labeled internal standard (e.g., 3,4-¹³C-Secosterol-A).
Extraction and purification of the secosterols from the sample matrix.
Derivatization of the extracted secosterols, for instance with 2-hydrazino-1-methylpyridine (HMP), to enhance detection sensitivity. tandfonline.comniph.go.jp
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), where the ratio of the signal from the native this compound to the signal from the labeled internal standard is used to calculate the precise concentration of the analyte in the original sample.
This isotope dilution method has been successfully applied to determine the levels of this compound in human plasma. tandfonline.comtandfonline.comniph.go.jp
| Analyte | Internal Standard | Matrix | Concentration Range Determined | Reference |
| This compound | 3,4-¹³C-Secosterol-A | Human Plasma | 23.6 ± 16.6 nM | tandfonline.comtandfonline.comniph.go.jp |
| Secosterol-B | 3,4-¹³C-Secosterol-B | Human Plasma | 27.3 ± 41.0 nM | tandfonline.comtandfonline.comniph.go.jp |
Proteomic Identification of Secosterol-Modified Peptides and Proteins
Secosterols, being reactive aldehydes, can form covalent adducts with proteins, potentially altering their structure and function. Identifying the specific proteins and the sites of modification is crucial for understanding the biological consequences of secosterol formation. Proteomic methodologies, particularly those involving mass spectrometry, are central to this endeavor.
Hydrophobic Enrichment Techniques for Adducted Species
Two primary hydrophobic enrichment techniques have been successfully applied in this compound research:
Folch Extraction: This classical liquid-liquid extraction method, using a chloroform-methanol-water mixture, effectively separates lipids and hydrophobic molecules into the organic phase. Studies have demonstrated that secosterol-modified peptides are preferentially partitioned into the organic phase, thereby enriching them from the more hydrophilic, unmodified peptides which remain in the aqueous phase. acs.orgacs.org
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent, typically with a hydrophobic stationary phase like C18, to separate components of a mixture. Secosterol-adducted peptides, due to their increased hydrophobicity, bind more strongly to the C18 material than unmodified peptides. This allows for a separation strategy where unmodified peptides are washed away with a lower concentration of organic solvent, and the enriched secosterol-adducted peptides are subsequently eluted with a higher organic solvent concentration. acs.orgacs.org
| Enrichment Technique | Principle of Separation | Application in Secosterol Research | Reference |
| Folch Extraction | Liquid-liquid partitioning based on hydrophobicity. | Separation of secosterol-modified peptides into the organic phase. | acs.orgacs.org |
| Solid-Phase Extraction (C18) | Differential binding to a hydrophobic stationary phase. | Enrichment of secosterol-adducted peptides from unmodified peptides. | acs.orgacs.org |
Characteristic Fragmentation Pattern Analysis in Proteomics
Tandem mass spectrometry (MS/MS) is a powerful tool for identifying peptides and characterizing their post-translational modifications. In the context of secosterol adducts, specific fragmentation patterns observed during MS/MS analysis serve as a diagnostic signature for their presence.
When a secosterol-modified peptide is selected and fragmented in the mass spectrometer (a process known as collision-induced dissociation or CID), it often undergoes a characteristic neutral loss. Research has shown that secosterol-peptide adducts exhibit a unique neutral loss of 390 Da, which corresponds to the mass of the secosterol core. acs.orgacs.org This signature loss can be used in specialized MS scanning techniques to specifically detect peptides carrying this modification within a complex mixture.
Following the neutral loss of the secosterol moiety, the remaining peptide backbone can further fragment to produce a series of b- and y-ions. The analysis of these fragment ions allows for the determination of the peptide's amino acid sequence and, crucially, the localization of the modification to a specific amino acid residue, such as lysine (B10760008) or histidine. acs.org
| Fragmentation Event | Mass Loss (Da) | Significance | Reference |
| Neutral Loss of Secosterol Core | 390 | Diagnostic signature for the presence of a secosterol adduct. | acs.orgacs.org |
| Peptide Backbone Fragmentation | Variable (b and y ions) | Provides amino acid sequence information and localization of the adduction site. | acs.org |
Synthetic Chemistry and Chemical Biology of Secosterol a and Analogues
Total Synthesis Strategies for Secosterols
Total synthesis provides a versatile platform for the de novo construction of complex secosteroid frameworks. These approaches are often characterized by the strategic application of modern synthetic methodologies to achieve efficiency and stereocontrol.
C–H Functionalization Approaches
The direct functionalization of otherwise unactivated carbon-hydrogen (C–H) bonds has emerged as a powerful strategy in modern organic synthesis, offering more direct and efficient routes to complex molecules. thieme-connect.com In the context of secosteroid synthesis, C–H functionalization allows for the late-stage introduction of oxygen atoms, which is a common feature of these highly oxidized natural products. thieme-connect.com This approach mimics the "oxidase phase" of biosynthesis, where a pre-formed carbon skeleton is selectively oxidized. thieme-connect.com
By avoiding lengthy protecting group manipulations and non-strategic redox steps, C–H functionalization can significantly shorten synthetic sequences. thieme-connect.com Synthetic chemists can now devise more expedient and economical strategies to access bioactive natural products and their analogues by selectively manipulating nonactivated C–H bonds of advanced intermediates. thieme-connect.comnih.gov The development of transition-metal-catalyzed and enzymatic C–H functionalization reactions has provided a diverse toolkit for this purpose. nih.govnih.gov For instance, palladium catalysis is a prominent method for C–H activation, often facilitated by the electronic properties of heterocyclic substrates. nih.gov
C–C Manipulation and Scission Tactics
The defining feature of a secosteroid is its cleaved carbon skeleton, necessitating strategic carbon-carbon (C–C) bond scission in any synthetic endeavor. thieme-connect.com Total synthesis approaches often incorporate reactions that are designed to break specific C–C bonds within a pre-constructed ring system. These tactics can range from well-established chemical transformations to newly discovered rearrangement reactions. thieme-connect.com
The study of the innate reactivity of synthetic intermediates can reveal pathways for C–C scissions and rearrangements that can be exploited in the synthesis of secosterols. thieme-connect.com For example, the synthesis of the 14,15-secosterol strophasterol A and the 9,10-secosterol cortistatin A have showcased the application of C–C manipulation tactics. thieme-connect.com In some cases, these laboratory transformations can provide insights into or even evidence for proposed biosynthetic pathways. thieme-connect.com The total synthesis of aplysiasecosterol A, a 9,11-secosteroid, involved a convergent approach where two major fragments were synthesized separately and then coupled, a strategy that relies on precise C-C bond-forming reactions. nih.gov
Semisynthetic Routes from Natural Steroid Precursors
Semisynthesis leverages the readily available and stereochemically rich framework of natural steroids as starting materials. This approach is particularly well-suited for secosteroids, as nature provides a variety of steroidal skeletons that already contain many of the necessary carbon atoms and stereocenters. thieme-connect.com
Strategic Carbon-Carbon Bond Cleavage in the Steroid Nucleus (e.g., 9,11-bond)
A key step in the semisynthesis of many secosteroids is the selective cleavage of a specific C–C bond within the steroid's tetracyclic core. For 9,11-secosteroids, this involves breaking the bond between carbons 9 and 11. A common strategy to achieve this is through the chemical oxidation of a vicinal diol (a 9,11-dihydroxy steroid intermediate). beilstein-journals.org
The first semisynthetic pathway to secosterols was developed by the Sica group. researchgate.netresearchgate.net Since then, various research groups have developed a number of semisynthetic schemes. researchgate.netresearchgate.net For example, a method for the synthesis of 9,11-secosteroids has been described starting from the natural corticosteroid cortisol. beilstein-journals.orgresearchgate.net This approach utilizes the existing 11-hydroxy group and introduces a hydroxyl group at the C9 position. d-nb.info The subsequent cleavage of the resulting 9,11-diol yields the desired secosteroid framework. beilstein-journals.org This two-step process, often involving an initial biocatalytic hydroxylation followed by chemical cleavage, can be performed under mild conditions and avoids the use of toxic oxidizing agents. beilstein-journals.org
Stereochemical Control and Chirality in Synthesis
Maintaining and controlling the stereochemistry throughout a synthesis is paramount, as the biological activity of a molecule is often dependent on its three-dimensional structure. Natural steroids offer a significant advantage in this regard, as they possess a number of pre-defined stereocenters. d-nb.info
In total synthesis, the establishment of the correct stereochemistry is a central challenge. For instance, the total synthesis of aplysiasecosterol A required the construction of three adjacent stereocenters in one of its key fragments. nih.gov This was achieved through a sequence of reactions including a desymmetrizing reduction and a radical cyclization. nih.gov In another approach to the same molecule, asymmetric 2-bromoallylation followed by a spontaneous desymmetrizing lactolization was employed. nih.gov The control of relative stereochemistry can sometimes be achieved through domino reactions, where a single chiral center in a starting material can direct the formation of multiple contiguous stereocenters in the product. acs.org
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic routes. researchgate.net This approach is particularly valuable in steroid chemistry, where enzymes can perform highly specific transformations on complex substrates that are difficult to achieve with traditional chemical methods. researchgate.net
The use of whole-cell biocatalysis has been successfully applied to the synthesis of 9,11-secosteroids. beilstein-journals.org In one such approach, a stereo- and regioselective hydroxylation at the C9 position of a cortisol-derived substrate is carried out using a whole-cell biocatalyst. beilstein-journals.orgnih.gov This enzymatic step is followed by a chemical cleavage of the C9-C11 bond of the resulting vicinal diol. beilstein-journals.orgnih.gov This chemoenzymatic strategy offers the benefits of mild reaction conditions and the avoidance of toxic reagents. beilstein-journals.orgnih.gov
More recently, a chemoenzymatic strategy for the synthesis of 9,10-secosteroids has been developed. researchgate.netresearchgate.net This method utilizes a Rieske oxygenase-like 3-ketosteroid 9α-hydroxylase (KSH) as a biocatalyst to achieve efficient C9–C10 bond cleavage and A-ring aromatization of tetracyclic steroids through 9α-hydroxylation and subsequent fragmentation. researchgate.netresearchgate.net These examples highlight the growing potential of chemoenzymatic strategies in the synthesis of complex natural products like Secosterol-A and its analogues. researchgate.net
Biocatalytic Hydroxylation (e.g., C9 hydroxylation)
The synthesis of the 9,11-secosterol skeleton often involves the critical step of introducing hydroxyl groups at the C9 and C11 positions. beilstein-journals.org Biocatalytic methods offer a significant advantage over traditional chemical routes by providing high stereo- and regioselectivity under mild conditions, thus avoiding the use of toxic heavy metal oxidants like OsO₄ or SeO₂. beilstein-journals.orgresearchgate.net
A notable advancement in this area is the use of whole-cell biocatalysis for the specific hydroxylation of the C9 position. beilstein-journals.org Researchers have successfully employed a genetically engineered biocatalyst derived from an Escherichia coli laboratory strain (BL21 (DE3)) that overexpresses the kshA5 and kshB genes from Rhodococcus rhodochrous. beilstein-journals.orgresearchgate.net These genes encode a 3-ketosteroid 9α-hydroxylase (KSH), a type of Rieske oxygenase that can effectively catalyze this transformation. researchgate.net
In a model synthesis, the natural corticosteroid cortisol was selected as an ideal starting material because it already contains a hydroxyl group at the C11 position. beilstein-journals.orgresearchgate.net Therefore, only the enzymatic hydroxylation at C9 was required to form the trans-9,11-diol, a key intermediate for C-C bond cleavage. beilstein-journals.org The biotransformation using the engineered E. coli strain proceeded with complete stereo- and regioselectivity, yielding only the desired 9α-hydroxylated product. beilstein-journals.org The enzymatic hydroxylation was efficient for cortisol derivatives, as detailed in the following table. beilstein-journals.orgresearchgate.net
| Starting Substrate | Product | Isolated Yield of Product | Isolated Starting Material |
|---|---|---|---|
| Cortisol (1) | 9α-Hydroxycortisol (5) | Not specified directly, but reaction proceeded efficiently | 67% |
| Cortisone acetate (B1210297) (2) | 9α-Hydroxycortisone acetate (6) | Not specified directly, but reaction proceeded efficiently | Not specified |
Table 1: Outcome of the enzymatic C9 hydroxylation using KSH-based biocatalysis on cortisol derivatives. beilstein-journals.org
This biocatalytic approach represents a significant step towards more sustainable and environmentally benign methods for steroid modification. researchgate.net
Integration of Enzymatic and Chemical Reaction Steps
The synthesis of secosteroids is greatly enhanced by chemoenzymatic strategies that combine the high selectivity of biocatalysis with the versatility of chemical reactions. researchgate.netresearchgate.net This integration allows for the creation of complex molecules like 9,11-secosteroids through efficient, multi-step processes under mild conditions. nih.gov
A prime example of this integrated approach is a two-step method for producing the 9,11-secosteroid skeleton from cortisol. beilstein-journals.org
Enzymatic Hydroxylation: The first step involves the highly selective biocatalytic hydroxylation at the C9 position of the cortisol steroid core, as described previously. This reaction is carried out by a whole-cell biocatalyst and creates a crucial vicinal diol (a 9,11-diol). beilstein-journals.orgnih.gov
Chemical Cleavage: The second step is a chemical oxidation that cleaves the C-C bond between C9 and C11 of the diol formed in the first step. beilstein-journals.org This oxidative cleavage is achieved using a mild oxidant, leading directly to the desired secosteroid with a broken tetracyclic skeleton. beilstein-journals.orgresearchgate.net
This combined chemoenzymatic route is highly effective, providing the target compound in just two steps without the need for protecting group manipulations, which are often required in lengthy, purely chemical syntheses. beilstein-journals.org The method successfully avoids the use of toxic oxidants typically employed for such transformations. researchgate.netnih.gov The development of such chemoenzymatic approaches is a focus of ongoing research to create more sustainable chemical production technologies. ut.ee
This strategy has also been applied to the synthesis of other secosteroid classes. For instance, a Rieske oxygenase-like 3-ketosteroid 9α-hydroxylase (KSH) has been used as a biocatalyst to achieve an efficient C9–C10 bond cleavage, enabling a concise and scalable synthesis of various naturally occurring 9,10-secosteroids. researchgate.netresearchgate.netnih.gov These integrated strategies highlight the potential of combining synthetic biology and chemistry to access complex natural products and their derivatives. beilstein-journals.org
Design and Synthesis of Bioactive Secosterol Analogues
To investigate the pharmaceutical potential and understand the structural features necessary for biological activity, novel analogues of 9,11-secosterol have been designed and synthesized. nih.gov A study focused on creating a library of 30 new 9,11-secosterol analogues, starting from the natural steroid hecogenin. These analogues were designed with variations in the side chain and different degrees of oxidation at the C-9 position. nih.gov
The synthesized compounds were evaluated for their cytotoxic activity against several human tumor cell lines, including KB, HeLa, and MCF-7. nih.gov The results of these bioassays revealed critical structure-activity relationships (SAR) for the anticancer effects of this class of compounds. nih.gov
The key findings regarding the structural requirements for cytotoxicity are summarized below:
| Structural Feature | Impact on Cytotoxicity |
|---|---|
| Cholesterol-type side chain | Appears to play a major role in determining biological activity. nih.gov |
| Ketone group at C-9 | Crucial for anticancer activity. nih.gov |
| Hydroxyl/ketone function at C-22 (on the side chain) | Did not increase cytotoxicity. nih.gov |
Table 2: Structure-Activity Relationship (SAR) findings for novel 9,11-secosterol analogues against tumor cell lines. nih.gov
These findings underscore the importance of specific structural motifs for the bioactivity of secosterols and provide a valuable framework for the future design of more potent anticancer agents based on the secosterol scaffold. The synthesis and evaluation of such analogues are central to the development of new chemical probes and therapeutic leads. ut.ee
Q & A
Q. What spectroscopic methods are recommended for confirming the structural identity of Secosterol-A?
To confirm the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. For novel derivatives, X-ray crystallography can provide definitive confirmation. Cross-referencing spectral data with existing literature on sterol analogs is critical to avoid misassignment .
Q. What are the primary natural sources of this compound, and how can its biosynthesis be studied?
this compound is typically isolated from marine organisms, fungi, or plants. Researchers should prioritize taxonomically authenticated samples and use hyphenated techniques like LC-MS/MS for targeted screening. Biosynthetic pathways can be explored via isotopic labeling (e.g., ¹³C-glucose tracing) and genomic analysis of putative cyclase/oxygenase enzymes involved in sterol modification .
Q. What protocols ensure accurate quantification of this compound in complex biological matrices?
Validated HPLC or UPLC methods with UV/Vis or evaporative light scattering detection (ELSD) are recommended. Calibration curves using certified reference standards and spike-recovery experiments (70–120% recovery) are essential. Matrix effects should be mitigated through solid-phase extraction (SPE) or derivatization .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
Contradictory bioactivity results often arise from variations in compound purity, assay conditions, or cell lines. A systematic approach includes:
- Dose-response standardization : Use WHO guidelines for IC₅₀ determination.
- Orthogonal assays : Combine in vitro (e.g., enzyme inhibition) and in vivo (e.g., zebrafish models) studies.
- Meta-analysis : Apply PRISMA guidelines to aggregate and critique existing data, identifying confounding variables (e.g., solvent effects) .
Q. What experimental strategies optimize the synthetic yield of this compound derivatives while minimizing side reactions?
For synthetic modifications (e.g., oxidation or side-chain elongation):
- Catalyst screening : Test transition-metal catalysts (e.g., Pd or Ru complexes) under inert atmospheres.
- Reaction monitoring : Use TLC or in-situ FTIR to detect intermediates.
- Computational modeling : DFT calculations predict thermodynamic feasibility of proposed reaction pathways .
Q. How should researchers address challenges in replicating this compound’s reported anti-inflammatory effects across different models?
Replication issues may stem from model-specific immune responses. Solutions include:
- Species-specific controls : Compare murine macrophages with human PBMCs.
- Cytokine profiling : Use multiplex assays (e.g., Luminex) to quantify IL-6, TNF-α, and IL-1β.
- Pathway inhibition : Employ CRISPR knockouts of NF-κB or COX-2 to validate mechanistic targets .
Q. What methodologies are critical for assessing this compound’s stability under varying storage conditions?
Stability studies should follow ICH guidelines:
- Forced degradation : Expose samples to heat (40–60°C), light (ICH Q1B), and humidity (75% RH).
- Analytical tracking : Monitor degradation products via LC-MS and quantify parent compound loss using validated stability-indicating methods .
Methodological and Ethical Considerations
Q. How can a systematic review framework be applied to evaluate this compound’s therapeutic potential?
Adhere to PRISMA 2020 guidelines:
- Search strategy : Use PubMed, Scopus, and Web of Science with MeSH terms (e.g., "this compound AND (anti-inflammatory OR anticancer)").
- Risk of bias : Apply ROBINS-I tool for non-randomized studies.
- Data synthesis : Use RevMan for meta-analysis if heterogeneity (I²) <50% .
Q. What ethical considerations are paramount when testing this compound in animal or human models?
Q. How should researchers structure a manuscript to highlight this compound’s novel contributions to sterol chemistry?
Use IMRAD format (Introduction, Methods, Results, Discussion) with emphasis on:
- Introduction : Contrast this compound’s unique 9,10-secosterol backbone with conventional sterols.
- Methods : Detail chiral separation techniques if applicable.
- Discussion : Propose a structure-activity relationship (SAR) model for observed bioactivities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
